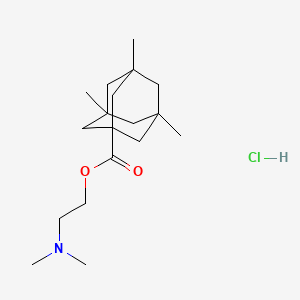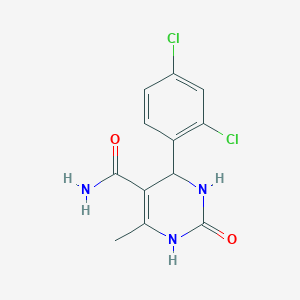
2-(dimethylamino)ethyl 3,5,7-trimethyl-1-adamantanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related adamantane derivatives often involves reactions with specific reagents that introduce functional groups or modify existing ones to achieve the desired chemical structure. For example, ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates reactions with hydroxylamine hydrochloride in methanol solution afford esters of 5-substituted 4-isoxazolecarboxylic acids in high yields, showcasing a method that could be adapted for synthesizing compounds with similar structural motifs (Schenone, Fossa, & Menozzi, 1991).
Molecular Structure Analysis
Advanced spectroscopic and crystallographic techniques are pivotal in elucidating the molecular structure of complex organic compounds. The molecular recognition capabilities of related adamantane compounds have been demonstrated, indicating how specific substituents and structural modifications can influence molecular assembly and interaction patterns (Karle, Ranganathan, & Haridas, 1997).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions that modify their physical and chemical properties. The reaction between organozinc compounds and 2-dimethylaminoethanol, for instance, leads to products with distinct structures and potentially unique properties, highlighting the reactivity of similar molecules (Coates & Ridley, 1966).
Physical Properties Analysis
The physicochemical properties of adamantane derivatives, such as diesters based on 5,7-dimethyl-1,3-adamantanediol, offer insights into their stability, solubility, and potential applicability in various domains. These studies often involve comparing the properties of newly synthesized compounds to known materials to understand their unique characteristics (Ivleva et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties of adamantane derivatives involves examining their reactivity, stability under different conditions, and interactions with various reagents. The hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) compared to its monomer and related compounds provides valuable information on the influence of molecular structure on chemical behavior (Van Der Wetering et al., 1998).
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 3,5,7-trimethyladamantane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c1-15-8-16(2)10-17(3,9-15)13-18(11-15,12-16)14(20)21-7-6-19(4)5;/h6-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFJHACGOBSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)OCCN(C)C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-(2-biphenylyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5014613.png)
![1,4-bis(hydroxymethyl)-3,6-dipropyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5014636.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5014642.png)
![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5014649.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B5014652.png)
![2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5014653.png)
![N-(2-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5014658.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5014662.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)


![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5014675.png)
![1-(2-butyl-1H-imidazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5014682.png)
